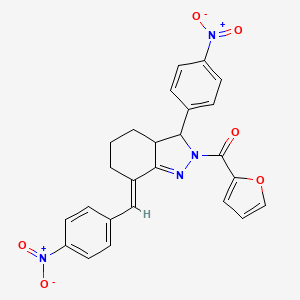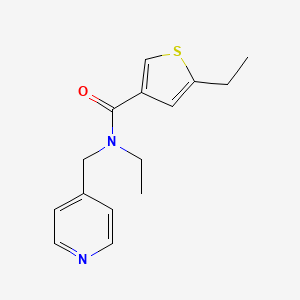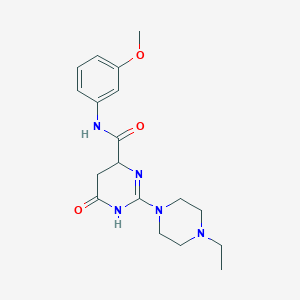![molecular formula C15H20FNO B5348854 1-[3-fluoro-4-(1-piperidinyl)phenyl]-1-butanone](/img/structure/B5348854.png)
1-[3-fluoro-4-(1-piperidinyl)phenyl]-1-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-fluoro-4-(1-piperidinyl)phenyl]-1-butanone, commonly known as FPB, is a synthetic compound that has been widely used in scientific research studies. It belongs to the class of arylalkyl ketones and has shown a significant impact on various biological systems. The compound has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively.
Mechanism of Action
FPB exerts its biological effects through various mechanisms. The compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of the enzymes. FPB also inhibits the production of pro-inflammatory cytokines by suppressing the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Moreover, the compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
FPB has been shown to have various biochemical and physiological effects. The compound has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. FPB has also been shown to decrease the levels of pro-inflammatory cytokines, which can reduce inflammation and oxidative stress. Moreover, the compound has been shown to induce apoptosis in cancer cells, which can inhibit tumor growth.
Advantages and Limitations for Lab Experiments
FPB has several advantages for lab experiments. The compound is easy to synthesize and purify, and its purity can be increased through recrystallization. FPB is also stable and can be stored for long periods without degradation. However, the compound has some limitations, including its potential toxicity and limited solubility in water.
Future Directions
FPB has shown promising results in various scientific research studies, and there are several future directions that can be explored. One area of research is the development of FPB derivatives that can have improved pharmacological properties. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. Furthermore, the compound's mechanism of action and its effects on different biological systems can be studied further to gain a better understanding of its potential therapeutic applications.
Conclusion:
In conclusion, 1-[3-fluoro-4-(1-piperidinyl)phenyl]-1-butanone is a synthetic compound that has shown promising results in various scientific research studies. The compound has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively. FPB has potential therapeutic applications in various diseases, including Alzheimer's disease and cancer. However, further research is needed to explore the compound's potential therapeutic applications and its mechanism of action.
Synthesis Methods
FPB can be synthesized through various methods, and the most common method involves the reaction of 3-fluoro-4-(1-piperidinyl) benzaldehyde with 1-butanone in the presence of a reducing agent such as sodium borohydride. The reaction leads to the formation of 1-[3-fluoro-4-(1-piperidinyl)phenyl]-1-butanone. The purity of the compound can be increased through recrystallization.
Scientific Research Applications
FPB has been widely used in scientific research studies due to its potential therapeutic applications. The compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which play a crucial role in the pathogenesis of Alzheimer's disease. FPB has also been shown to possess anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Furthermore, the compound has been studied for its potential anticancer properties.
properties
IUPAC Name |
1-(3-fluoro-4-piperidin-1-ylphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c1-2-6-15(18)12-7-8-14(13(16)11-12)17-9-4-3-5-10-17/h7-8,11H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYJLAVAELCLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)N2CCCCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5348779.png)
![5-bromo-2-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5348787.png)


![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5348801.png)
![3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5348808.png)

![N~1~,N~1~-diethyl-N~4~-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5348820.png)

![8-[3-(2-chlorophenyl)propanoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5348838.png)
![3'-(1-methoxyethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5348846.png)
![3-chloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide](/img/structure/B5348861.png)
![4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one](/img/structure/B5348866.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(3-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5348867.png)